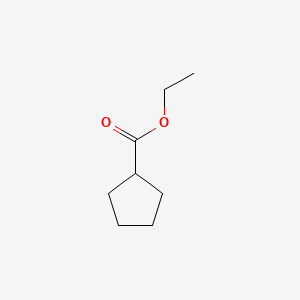

Ethyl cyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18903. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl cyclopentanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSJCCUODNDXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202942 | |

| Record name | Ethyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-85-0 | |

| Record name | Ethyl cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOPENTANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KB7W3C29Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Cyclopentanecarboxylate

Abstract

Ethyl cyclopentanecarboxylate is a valuable ester characterized by a cyclopentane ring attached to an ethyl carboxylate group.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and fragrances.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the Fischer-Speier esterification. We will explore the underlying mechanisms, present detailed experimental protocols, and offer a comparative analysis to inform methodological choices in research and development settings.

Introduction: Properties and Significance

This compound (CAS No: 5453-85-0, Molecular Formula: C₈H₁₄O₂) is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its structure is comprised of a five-membered aliphatic ring and an ethyl ester functional group, which dictates its reactivity.[1] This compound is sparingly soluble in water but demonstrates good solubility in common organic solvents.[1]

The significance of this compound in the pharmaceutical and drug development landscape is noteworthy. While direct therapeutic applications are not its primary use, it functions as a critical building block in the synthesis of more complex molecular architectures. For instance, related structures like ethyl 2-oxocyclopentanecarboxylate are foundational in the total synthesis of prostaglandins, a class of physiologically active lipid compounds.[2] The cyclopentane motif is a common feature in many biologically active molecules, making efficient methods for its derivatization a key focus in medicinal chemistry.

Core Synthesis Mechanism: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with ethanol. This classic reaction involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst.[3]

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The mechanism proceeds through several distinct, equilibrium-driven steps.[5]

-

Step 1: Protonation of the Carbonyl Oxygen: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the cyclopentanecarboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][6][7]

-

Step 2: Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[3][7]

-

Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is typically facilitated by another molecule of the alcohol or the conjugate base of the catalyst. This step converts a poor leaving group (-OH) into a good leaving group (H₂O).[3][5][6]

-

Step 4: Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][7]

-

Step 5: Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[3][7]

Caption: Fischer-Speier esterification mechanism.

This protocol is a generalized procedure for the synthesis of an ester, exemplified by a related compound, and should be adapted for this compound.

Materials:

-

Cyclopentanecarboxylic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Benzene or Toluene (for azeotropic removal of water, optional)

-

Sodium carbonate solution (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine cyclopentanecarboxylic acid and a large excess of absolute ethanol.[8]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress is driven by the removal of water, either by using a large excess of the alcohol reactant or by azeotropic distillation with a solvent like benzene or toluene.[4][6][8]

-

Monitoring: Monitor the reaction until no more water is collected in the Dean-Stark trap, or until TLC/GC analysis indicates the consumption of the starting carboxylic acid.[8]

-

Workup: Cool the reaction mixture to room temperature. Wash the mixture successively with water and a saturated sodium carbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess ethanol by rotary evaporation.[8]

-

Purification: The crude ester is then purified by vacuum distillation to yield pure this compound.[8]

-

Reversibility: The key challenge in Fischer esterification is the reversible nature of the reaction.[4][5] To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by Le Châtelier's principle, either by using one reactant (usually the less expensive alcohol) in large excess or by actively removing water as it is formed.[4][6]

-

Catalyst Choice: While sulfuric acid is common, other acids like p-toluenesulfonic acid can be used.[3][8] Lewis acids such as hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts.[6] The choice of catalyst can influence reaction times and yields.

-

Steric Hindrance: Fischer esterification works best with primary and secondary alcohols.[3] Tertiary alcohols are prone to elimination under the strong acidic and heated conditions.[3] Both cyclopentanecarboxylic acid and ethanol are sterically unhindered, making this an efficient reaction.

Alternative Synthesis Route: Dieckmann Condensation

An alternative, albeit more indirect, approach to structures related to this compound involves the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful method for forming five- or six-membered rings.[9][10]

The synthesis of ethyl 2-oxocyclopentanecarboxylate, a closely related and synthetically valuable compound, is a classic example.[10][11]

-

Starting Material: The reaction begins with diethyl adipate.[9]

-

Base-Catalyzed Cyclization: In the presence of a strong base, such as sodium ethoxide, an intramolecular condensation occurs to form a five-membered β-keto ester ring.[9][10]

-

Neutralization and Isolation: The reaction is quenched with acid, and the product, ethyl 2-oxocyclopentanecarboxylate, is isolated.[9][10]

To obtain this compound from this intermediate, further reduction and/or decarboxylation steps would be necessary.

Caption: Dieckmann condensation workflow.

Comparative Analysis of Synthesis Routes

| Parameter | Fischer-Speier Esterification | Dieckmann Condensation Route |

| Starting Materials | Cyclopentanecarboxylic acid, Ethanol | Diethyl Adipate, Sodium Ethoxide |

| Number of Steps | 1 | Multiple (for target molecule) |

| Atom Economy | High (byproduct is only water) | Moderate (byproduct is ethanol) |

| Conditions | Acidic, Reflux | Basic, Reflux |

| Key Advantage | Direct, high atom economy | Excellent for ring formation |

| Key Disadvantage | Reversible reaction requires optimization | Indirect route to the target ester |

Purification and Characterization

Independent of the synthetic route, the final product must be rigorously purified and its identity confirmed.

-

Purification: Vacuum distillation is the standard method for purifying this compound, owing to its relatively high boiling point.[9][12]

-

Characterization: The identity and purity of the compound can be confirmed using several analytical techniques:

-

HPLC: Reverse-phase HPLC can be used to assess purity. A typical mobile phase might consist of acetonitrile and water with a phosphoric acid modifier.[13]

-

Spectroscopy: NMR (¹H and ¹³C), IR, and mass spectrometry would be used to confirm the molecular structure, matching the data to established literature values.

-

Conclusion

The synthesis of this compound is most efficiently achieved via the Fischer-Speier esterification of cyclopentanecarboxylic acid. This method is direct, atom-economical, and well-understood. The key to a successful synthesis lies in effectively managing the reaction equilibrium to drive product formation. While other routes like the Dieckmann condensation are powerful for creating the cyclopentane ring itself, they are less direct for producing this specific ester. For researchers and drug development professionals, a solid grasp of the Fischer-Speier mechanism and its practical execution is essential for accessing this and other valuable ester intermediates.

References

- Biosynth. (n.d.). Ethyl cyclopentanone-2-carboxylate | 611-10-9.

- Biosynth. (n.d.). Ethyl cyclopentane carboxylate | 5453-85-0.

- Organic Syntheses. (2002). 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Org. Synth. 2002, 78, 249.

- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

- Guidechem. (n.d.). What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate?.

- CymitQuimica. (n.d.). CAS 5453-85-0: this compound.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- ChemSynthesis. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes: Ethyl 2- Hydroxycyclopentanecarboxylate as a Versatile Starting Material in the Total Synthesis of Prostaglandins.

- Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of α-Quaternary Cyclopentanones.

- ChemicalBook. (n.d.). This compound | 5453-85-0.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Chegg. (2021). Draw the alkyl bromide(s) you would use in a malonic ester synthesis of this compound.

- PrepChem.com. (n.d.). Preparation of ethyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate.

- BYJU'S. (n.d.). Fischer esterification reaction.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- SpecialChem. (2025). Ethyl Cyclopropanecarboxylate: Key Intermediate for Pharma & Agrochemicals.

- SIELC Technologies. (2018). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of Ethyl Cyclobutanecarboxylate in Scientific Research.

- Guidechem. (n.d.). This compound 5453-85-0 wiki.

Sources

- 1. CAS 5453-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. prepchem.com [prepchem.com]

- 9. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. Ethyl cyclopentanone-2-carboxylate | 611-10-9 | FE03363 [biosynth.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Fischer Esterification of Cyclopentanecarboxylic Acid with Ethanol

Abstract

This technical guide provides a comprehensive overview of the Fischer esterification of cyclopentanecarboxylic acid with ethanol to synthesize ethyl cyclopentanecarboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, kinetic considerations, and practical execution of the reaction. It presents a field-tested protocol that emphasizes causality, self-validation, and optimization. The guide includes detailed procedural steps, from reaction setup to product purification and characterization, supported by data tables and process diagrams to ensure clarity and reproducibility.

Introduction: The Strategic Value of Fischer Esterification

The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its straightforward and atom-economical approach to converting carboxylic acids and alcohols into esters.[1] This acid-catalyzed condensation reaction is particularly valuable in pharmaceutical and fragrance industries, where esters like this compound serve as key intermediates or final products.[2][3]

The synthesis of this compound from cyclopentanecarboxylic acid and ethanol is a classic example of this transformation.[4] While fundamentally simple, achieving high yield and purity requires a nuanced understanding of the reaction's equilibrium dynamics and the rationale behind each procedural step. This guide moves beyond a mere recitation of steps to provide the in-depth perspective of an application scientist, focusing on the "why" to empower researchers to not only replicate but also troubleshoot and adapt the methodology.

Mechanistic Underpinnings & The Principle of Reversibility

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The reaction's success hinges on understanding and manipulating its equilibrium. The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

The Catalytic Cycle:

-

Protonation of the Carbonyl: The process initiates with the protonation of the carbonyl oxygen of cyclopentanecarboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is a rapid equilibrium that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to re-enter the catalytic cycle.

dot

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Optimizing for Yield: A Practical Approach to Kinetics

The primary challenge in Fischer esterification is its thermodynamic reversibility.[6] To achieve high conversion, the reaction equilibrium must be shifted toward the products. This is accomplished by applying Le Châtelier's principle in one of two primary ways:

-

Use of an Excess Reagent: The most common strategy is to use one of the reactants in large excess. Since ethanol is inexpensive and can also serve as the reaction solvent, it is the logical choice. Using ethanol as the solvent ensures a high concentration, driving the equilibrium forward. Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can dramatically increase the yield from ~65% to over 95%.[6]

-

Removal of Water: As water is a product, its removal from the reaction mixture will pull the equilibrium towards the ester. This can be achieved by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, or by using a dehydrating agent. Concentrated sulfuric acid serves a dual role as both a catalyst and a potent dehydrating agent, sequestering the water as it is formed.[8][9]

Table 1: Physical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanecarboxylic Acid | C₆H₁₀O₂ | 114.14 | 216 | 1.053 |

| Ethanol | C₂H₅OH | 46.07[10] | 78.4[11] | 0.789[10] |

| This compound | C₈H₁₄O₂ | 142.20[3] | 172-174[12] | 0.958[12] |

Field-Tested Experimental Protocol

This protocol is designed as a self-validating system. Each step, from reagent ratios to purification washes, is chosen to maximize yield and purity while minimizing common side reactions.

4.1. Materials and Reagents

-

Cyclopentanecarboxylic acid (≥99%)

-

Absolute Ethanol (200 proof, ≥99.5%)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Reaction Setup and Execution

-

Glassware Preparation: Ensure all glassware (a 100 mL round-bottom flask, reflux condenser, and magnetic stir bar) is thoroughly dried to prevent the introduction of water, which would inhibit the forward reaction.

-

Reagent Charging: To the round-bottom flask, add cyclopentanecarboxylic acid (5.71 g, 50.0 mmol, 1.0 equiv.). Add a magnetic stir bar. In the fume hood, add absolute ethanol (35 mL, ~600 mmol, 12 equiv.).

-

Catalyst Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: The slow addition is critical to safely manage the exothermic heat of solution. Sulfuric acid acts as both the catalyst and a dehydrating agent.[8][13]

-

Reflux: Attach the reflux condenser and ensure a steady flow of cold water. Heat the reaction mixture to a gentle reflux (the boiling point of ethanol, ~78 °C) using a heating mantle. Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. Typical reaction times vary from 1-10 hours depending on the substrate.[1]

4.3. Workup and Isolation

-

Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers in the separatory funnel. Causality Note: The ester is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its efficient separation.[3]

-

Neutralization Wash: Wash the combined organic layers with 30 mL of saturated aqueous sodium bicarbonate solution. Continue washing until effervescence ceases. Causality Note: This step is crucial to neutralize any remaining sulfuric acid catalyst and unreacted cyclopentanecarboxylic acid, converting them into water-soluble salts that can be removed.[9][14]

-

Brine Wash: Wash the organic layer with 30 mL of brine. Causality Note: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[15] Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

4.4. Purification

The crude this compound can be purified by simple or fractional distillation.

-

Distillation Setup: Assemble a simple distillation apparatus.

-

Fraction Collection: Heat the flask gently. Collect the fraction boiling between 172-174 °C.[12] A sharp, constant boiling point is a good indicator of purity.[16]

-

Final Product: Weigh the collected pure product and calculate the percent yield. Yields for this reaction are typically in the range of 85-95% under these optimized conditions.[14]

Experimental Workflow Diagram

dot

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data for this compound

| Analysis Type | Expected Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and multiplets for the cyclopentyl ring protons.[17] |

| IR Spectroscopy | Strong C=O stretch for the ester functional group (~1730 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).[17][18] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 142. Key fragmentation peaks corresponding to the loss of the ethoxy group.[17] |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Insufficient excess of ethanol. 3. Presence of water in reagents/glassware. 4. Product loss during workup. | 1. Increase reflux time; monitor by TLC. 2. Increase the molar ratio of ethanol to acid. 3. Use anhydrous reagents and dry glassware thoroughly. 4. Ensure efficient extraction and avoid vigorous shaking that can cause emulsions. |

| Slow Reaction | 1. Insufficient catalyst. 2. Suboptimal temperature. | 1. Ensure the correct catalytic amount of H₂SO₄ is added. 2. Maintain a steady reflux temperature. |

| Product Contaminated with Starting Acid | Incomplete neutralization during workup. | Wash the organic layer thoroughly with NaHCO₃ solution until all effervescence ceases. Check the pH of the final aqueous wash to ensure it is basic. |

Conclusion

The Fischer esterification of cyclopentanecarboxylic acid with ethanol is a robust and efficient method for synthesizing this compound. Success in this procedure is not merely about following steps but about understanding the chemical principles that govern them. By controlling the reaction equilibrium through an excess of ethanol and leveraging the dual role of sulfuric acid, researchers can consistently achieve high yields of a pure product. The protocol detailed herein provides a reliable and scalable foundation for laboratory and developmental applications.

References

-

Ethanol (ethyl alcohol). (2022, June 30). DCCEEW. Retrieved from [Link]

-

Ethanol: Physical, chemical properties and uses. (n.d.). Lesson. Retrieved from [Link]

-

What are the physical properties of ethanol? (2018, December 27). Quora. Retrieved from [Link]

-

Ethanol's remarkable properties. (2025, November 21). Nedstar. Retrieved from [Link]

-

Ethanol: Uses, Formula & Facts Explained. (n.d.). Vedantu. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Esterification and Catalysis. (n.d.). EasyChem Australia. Retrieved from [Link]

-

Cyclopentanecarboxylic acid. (n.d.). Solubility of Things. Retrieved from [Link]

-

Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com.au. Retrieved from [Link]

-

General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

Cyclopentanecarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved from [Link]

- Esterification process. (1994). Google Patents.

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). California State University, Sacramento. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. CAS 5453-85-0: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cerritos.edu [cerritos.edu]

- 8. easychem.com.au [easychem.com.au]

- 9. youtube.com [youtube.com]

- 10. Ethanol: Uses, Formula & Facts Explained [vedantu.com]

- 11. nedstar.com [nedstar.com]

- 12. echemi.com [echemi.com]

- 13. US5302748A - Esterification process - Google Patents [patents.google.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 16. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 17. This compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopentanecarboxylate

Introduction

Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is a versatile ester widely utilized as an intermediate in the synthesis of pharmaceuticals and as a fragrance component, valued for its characteristic fruity odor.[1] Its chemical structure, consisting of a cyclopentane ring attached to an ethyl ester group, dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the critical physical properties of this compound, offering field-proven insights and detailed experimental protocols for their determination. This document is intended to be a vital resource for researchers, scientists, and drug development professionals who handle this compound.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control.

General Characteristics

This compound is typically a colorless to pale yellow liquid at room temperature.[2] It possesses a pleasant, fruity aroma, which has led to its application in the fragrance industry.[1]

Quantitative Physical Properties

The key physical parameters of this compound are summarized in the table below. These values have been compiled and cross-referenced from multiple authoritative sources to ensure accuracy.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][3][4][5] |

| Molecular Weight | 142.20 g/mol | [1][3][4][6] |

| Density | 0.995 g/cm³ | [1][7] |

| Boiling Point | 178.1 °C at 760 mmHg | [1][7] |

| Melting Point | Not available (liquid at room temperature) | [7][8] |

| Refractive Index (n_D^20) | 1.453 | [1][7] |

| Flash Point | 56.4 °C | [1][7] |

| Solubility | Low in water; soluble in organic solvents | [2] |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C (Predicted) | [1] |

Note on Melting Point: One source reports a melting point of 109 °C, which is inconsistent with its state as a liquid at ambient temperatures and is likely an error.[1] Most sources do not provide a specific melting point, which is typical for a substance that remains liquid under standard laboratory conditions.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the ethyl and cyclopentyl moieties. Data is available from instruments such as the BRUKER AC-300.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the cyclopentane ring, and the ethyl group carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. A strong absorption band characteristic of the C=O stretch of the ester group is a key feature.

Mass Spectrometry (MS)

Mass spectrometry data, including GC-MS analysis, can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The top peak in the mass spectrum is observed at m/z 101.[9]

Safety and Handling

As a flammable liquid and potential irritant, proper safety precautions are essential when handling this compound.

GHS Hazard Classification

-

Flammable liquids: Category 3 (Warning: Flammable liquid and vapor)[3]

-

Skin corrosion/irritation: Category 2 (Warning: Causes skin irritation)[3]

-

Serious eye damage/eye irritation: Category 2A (Warning: Causes serious eye irritation)[3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: (Warning: May cause respiratory irritation)[3]

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place away from sources of ignition.[10]

-

Firefighting: In case of fire, use CO₂, dry chemical, or foam for extinction.[10]

Experimental Protocols for Physical Property Determination

The following protocols provide step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to assess the purity of a liquid sample. Simple distillation is a common and effective method for this determination.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood.

-

Sample Preparation: Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the distillation flask.

-

Temperature Monitoring: Position a thermometer so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: Record the temperature at which the liquid is actively boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point.

-

Barometric Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.

Caption: Protocol for Refractive Index Measurement.

Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (a specific gravity bottle) on an analytical balance.

-

Fill Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Temperature: Record the temperature of the liquid.

-

Volume Determination: Empty and clean the pycnometer. Fill it with distilled water and weigh it. Using the known density of water at the measured temperature, calculate the exact volume of the pycnometer.

-

Calculation: Calculate the density of the this compound using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

Caption: Workflow for Density Determination.

Conclusion

This technical guide provides a detailed and authoritative overview of the physical properties of this compound. By synthesizing data from reliable sources and presenting clear, actionable experimental protocols, this document serves as a valuable resource for professionals in the fields of chemical research, synthesis, and drug development. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment.

References

-

CAS 5453-85-0: this compound | CymitQuimica.

-

5453-85-0 this compound C8H14O2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.

-

Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0 | Chemsrc.

-

This compound | C8H14O2 | CID 79550 - PubChem.

-

This compound | 5453-85-0 - ChemicalBook.

-

This compound - 5453-85-0, C8H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

This compound(5453-85-0) 1H NMR spectrum - ChemicalBook.

-

This compound - SIELC Technologies.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Determining the Density of Liquids and Solids (Experiment) - Chemistry LibreTexts.

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

-

Refractive Index: All You Need to Know - Mettler Toledo.

-

Density of liquids.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. ucc.ie [ucc.ie]

- 3. ethyl cyclopent-3-ene-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 6. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentanecarboxylate, a seemingly unassuming ester, holds a significant position in the toolkit of synthetic organic chemists. Its unique combination of a compact cycloalkane moiety and a reactive ester functionality makes it a versatile building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and fragrances.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties and reactivity of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical, field-proven experimental protocols.

Part 1: Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pleasant, fruity odor.[1] It is derived from the esterification of cyclopentanecarboxylic acid with ethanol.[1] Its moderate volatility and good solubility in common organic solvents, contrasted with its low solubility in water, are key considerations in its handling and use in reactions.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The following tables summarize the key data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[2] |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| CAS Number | 5453-85-0 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Odor | Pleasant, fruity | CymitQuimica[1] |

| Boiling Point | 172-174 °C at 752 Torr | ECHEMI |

| Density | 0.9583 g/cm³ at 20 °C | CAS Common Chemistry |

| Solubility | Low in water; soluble in organic solvents | CymitQuimica[1] |

| Flash Point | 56.4 °C | Guidechem |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Key Peaks and Observations | Source |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the cyclopentyl ring protons. | PubChem[2] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentyl ring. | PubChem[2] |

| Infrared (IR) | Strong C=O stretching vibration characteristic of an ester (typically 1750-1735 cm⁻¹), and C-O stretching bands.[3] | PubChem[2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 142. Fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). The base peak is often observed at m/z 101.[2] | PubChem[2] |

Table 2: Spectroscopic Data Summary for this compound

Part 2: Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its ester functional group. This section will explore the key transformations this molecule can undergo, providing mechanistic insights and detailed experimental protocols.

Hydrolysis: Cleavage of the Ester Bond

Like all esters, this compound can be hydrolyzed to yield cyclopentanecarboxylic acid and ethanol. This reaction can be catalyzed by either acid or base, with the latter, known as saponification, being an irreversible process.

The acid-catalyzed hydrolysis is a reversible equilibrium process. To drive the reaction to completion, it is typically carried out with a large excess of water.

Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid.

Caption: Acid-Catalyzed Ester Hydrolysis Mechanism.

Saponification is an irreversible process because the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards nucleophilic attack.

Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion (⁻OR') as a leaving group. The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Caption: Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism.

Experimental Protocol: Saponification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Base: Add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

Reduction to Cyclopentylmethanol

The ester functionality of this compound can be reduced to a primary alcohol, cyclopentylmethanol, using a strong reducing agent such as lithium aluminum hydride (LAH). Weaker reducing agents like sodium borohydride are generally not effective for the reduction of esters.

Mechanism: The reaction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release an ethoxide ion and form an aldehyde intermediate. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alcohol. An aqueous workup is necessary to protonate the resulting alkoxide.

Caption: LAH Reduction of an Ester to a Primary Alcohol.

Experimental Protocol: LAH Reduction of this compound (Adapted from a general Organic Syntheses procedure for ester reduction[4])

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a mechanical stirrer, place a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Ester: Cool the LAH suspension in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Workup: Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cyclopentylmethanol.

Grignard Reaction: Formation of Tertiary Alcohols

This compound reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction.

Mechanism: The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. The ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide. An acidic workup is then performed to protonate the alkoxide and yield the tertiary alcohol.

Caption: Grignard Reaction with an Ester to form a Tertiary Alcohol.

Enolate Chemistry: α-Functionalization

The α-protons of this compound are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, such as alkylation.

Mechanism of Enolate Formation and Alkylation: LDA deprotonates the α-carbon to form a lithium enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the α-alkylated product.

Caption: Enolate Formation and Alkylation of an Ester.

Part 3: Safety and Handling

This compound is a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its reactivity, centered around the ester functionality, allows for a wide range of transformations, including hydrolysis, reduction, Grignard reactions, and enolate chemistry. A thorough understanding of its chemical properties, reactivity, and the underlying mechanisms is crucial for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceuticals and fine chemicals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of Amino Acids to Amino Alcohols. Organic Syntheses, Coll. Vol. 8, p.530 (1993); Vol. 63, p.136 (1985). [Link]

-

CAS Common Chemistry. This compound. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl Cyclopentanecarboxylate in Organic Solvents

Authored For: Researchers, Scientists, and Drug Development Professionals Foreword: In the fields of pharmaceutical development and fine chemical synthesis, understanding the solubility of an intermediate compound is not merely a procedural step; it is a cornerstone of process optimization, formulation design, and ultimately, project success. Ethyl cyclopentanecarboxylate, a key building block and fragrance component, is no exception. This guide moves beyond simple data recitation to provide a foundational understanding of its solubility characteristics, grounded in physicochemical principles and validated by robust experimental methodology. As your Senior Application Scientist, my objective is to equip you with the causal logic behind its behavior, enabling you to make informed decisions in your own laboratory work.

Executive Summary: The Solubility Paradigm

This compound (C₈H₁₄O₂) is an ester characterized by a moderately nonpolar aliphatic ring and a polar ester functional group.[1] This dualistic nature dictates its solubility, rendering it poorly soluble in highly polar solvents like water but generally miscible with a wide range of common organic solvents.[1] Its behavior is governed by the interplay between the nonpolar van der Waals forces of its hydrocarbon backbone and the dipole-dipole interactions afforded by its carbonyl group. This guide will dissect these interactions, provide a predictive framework for solvent selection, and detail a reliable protocol for empirical solubility determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties and, consequently, its solubility. The key to understanding this compound lies in analyzing its distinct chemical regions.

-

Molecular Weight: 142.20 g/mol [3]

-

Appearance: Colorless to pale yellow liquid with a fruity odor.[1]

-

Key Structural Features:

-

Ester Group (-COO-): A polar region capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions.

-

Ethyl Chain (-CH₂CH₃): A short, nonpolar alkyl group.

-

Cyclopentane Ring (C₅H₉-): A significant nonpolar, aliphatic hydrocarbon component.

-

The predicted octanol-water partition coefficient (LogP) of approximately 1.74 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[2]

Figure 1: Molecular structure of this compound highlighting its polar and nonpolar regions.

Guiding Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] It posits that substances with similar intermolecular forces and polarity will be miscible.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via London dispersion forces. The large, nonpolar cyclopentane ring of this compound allows for strong interactions with these solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. They can engage in dipole-dipole interactions with the ester group. Given that this compound is itself an ester, it is highly soluble in solvents like ethyl acetate.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester's carbonyl oxygen can accept a hydrogen bond, the overall molecule cannot donate one. Solubility is generally good but can be reduced compared to aprotic solvents of similar polarity if the solvent's hydrogen-bonding network is very strong.

Figure 2: Logical relationship between solute properties and solvent types for solubility.

Solubility Profile: A Predictive Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force Driving Solubility |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | London Dispersion Forces (Interaction with cyclopentane ring and ethyl group) |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | London Dispersion Forces and weak π-stacking |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible | Dipole-Dipole Interactions (Interaction with the polar ester group) |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible/Very Soluble | Hydrogen Bonding (Ester as acceptor) and Dipole-Dipole Interactions |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Insoluble | The large nonpolar region disrupts the strong H-bonding network of water. |

Note: "Miscible" implies solubility in all proportions, a property common for two organic liquids with similar polarities.[4]

Experimental Protocol: Gravimetric Determination of Solubility

To move from prediction to empirical data, a robust and self-validating experimental protocol is essential. The following gravimetric method is a standard and reliable approach for determining the solubility of a liquid solute in a given solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined caps (e.g., 20 mL scintillation vials)

-

Calibrated pipettes

-

Drying oven or vacuum oven

-

Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add approximately 5 mL of the chosen solvent to a pre-weighed glass vial.

-

Add an excess of this compound to the vial. An excess is visually confirmed by the presence of a separate, undissolved layer of the ester, even after initial mixing.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours. This extended time ensures the solution reaches thermodynamic equilibrium, a critical factor for accurate results. The system is self-validating in that if readings taken at 24 and 48 hours are identical, equilibrium has been achieved.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature bath to let any undissolved solute settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid phase using a calibrated pipette or syringe. Crucially, do not disturb the bottom layer of undissolved solute.

-

Dispense the aliquot through a syringe filter into a second, clean, pre-weighed (tared) vial. Filtering removes any microscopic, undissolved droplets, preventing overestimation of solubility.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered aliquot to determine the total mass of the solution.

-

Place the vial in a drying oven set to a moderate temperature (e.g., 60 °C) or under vacuum at room temperature until the solvent has completely evaporated and the mass is constant. Constant mass is confirmed by sequential weighings that differ by less than 0.2 mg.

-

-

Calculation:

-

Weigh the vial containing only the dry this compound residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of Residue / Volume of Aliquot) * 100

-

Figure 3: Experimental workflow for the gravimetric determination of solubility.

Conclusion and Field Application Insights

This compound exhibits broad solubility across common nonpolar and moderately polar organic solvents, a direct consequence of its balanced molecular structure.[1] Its miscibility with solvents like ethyl acetate, ethanol, and toluene makes it highly versatile for applications in organic synthesis, where it can be easily introduced into reaction mixtures and subsequently extracted.[7] In fragrance formulation, its solubility in ethanol and various oils is paramount. For drug development professionals, understanding its lipophilicity (indicated by its LogP and solubility in nonpolar solvents) is crucial for predicting its behavior in biological systems and for designing effective purification processes like liquid-liquid extraction. The provided experimental protocol offers a reliable means to quantify its solubility in novel solvent systems, empowering researchers to optimize their specific applications with precision.

References

-

Chemsrc. (2025). Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0. Retrieved from Chemsrc website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from coursehero.com. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). CHEM254 Wednesday Experiment 7 Esters. Retrieved from coursehero.com. [Link]

Sources

- 1. CAS 5453-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0 | Chemsrc [chemsrc.com]

- 3. This compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [webbook.nist.gov]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

A Spectroscopic Guide to Ethyl Cyclopentanecarboxylate: An In-depth Technical Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl cyclopentanecarboxylate (CAS No: 5453-85-0) is a significant chemical entity utilized in the synthesis of various pharmaceutical and fragrance compounds.[1] Its molecular structure, comprising a cyclopentyl ring attached to an ethyl ester group, presents a distinct spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers and drug development professionals a detailed reference for its structural characterization. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the precise arrangement of atoms and the characteristic fragmentation patterns of this molecule. This document is structured to deliver not just raw data, but a causal explanation behind the observed spectral features, grounded in established scientific principles.

Molecular and Chemical Properties

A thorough understanding of the molecule's fundamental properties is crucial before delving into its spectral characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| CAS Registry Number | 5453-85-0 | [4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Rationale for Experimental Choices:

-

Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used because it is largely "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[5] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as "locking".[6]

-

Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a reference point (0 ppm) for the chemical shift scale.[7] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.73 | Quintet (tt) | 1H | -CH -C=O |

| 1.95 - 1.55 | Multiplet (m) | 8H | Cyclopentyl -CH₂ - |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| (Data sourced from Spectral Database for Organic Compounds, SDBS) |

In-depth Interpretation:

-

δ 4.12 (Quartet, 2H): This signal corresponds to the two protons of the methylene (-CH₂-) group in the ethyl ester moiety. It appears as a quartet because it is adjacent to the methyl (-CH₃) group, which has three protons (n+1 = 3+1 = 4 lines). The downfield shift to 4.12 ppm is due to the deshielding effect of the adjacent electronegative oxygen atom.

-

δ 2.73 (Quintet, 1H): This peak is assigned to the single proton on the carbon of the cyclopentyl ring that is directly attached to the carbonyl group (the α-proton). This proton is significantly deshielded by the electron-withdrawing carbonyl group. Its multiplicity is complex due to coupling with the four adjacent protons on the cyclopentyl ring.

-

δ 1.95 - 1.55 (Multiplet, 8H): This broad multiplet represents the remaining eight protons of the four methylene (-CH₂-) groups on the cyclopentane ring. These protons are in similar chemical environments, leading to overlapping signals and a complex splitting pattern.

-

δ 1.25 (Triplet, 3H): This upfield signal is characteristic of the three protons of the terminal methyl (-CH₃) group of the ethyl ester. It appears as a triplet because it is adjacent to a methylene (-CH₂-) group with two protons (n+1 = 2+1 = 3 lines).

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 176.6 | C =O (Ester Carbonyl) |

| 60.2 | -O-C H₂-CH₃ |

| 43.5 | -C H-C=O |

| 30.2 | Cyclopentyl C H₂ |

| 25.9 | Cyclopentyl C H₂ |

| 14.3 | -O-CH₂-C H₃ |

| (Data sourced from Spectral Database for Organic Compounds, SDBS) |

In-depth Interpretation:

-

δ 176.6: This is the most downfield signal and is characteristic of a carbonyl carbon in an ester functional group.[8] The significant deshielding is due to the double bond to one oxygen and a single bond to another.

-

δ 60.2: This peak corresponds to the methylene carbon of the ethyl group, which is directly bonded to an oxygen atom. The electronegative oxygen causes a significant downfield shift.[9]

-

δ 43.5: This signal is assigned to the methine carbon of the cyclopentane ring, which is attached to the carbonyl group. It is deshielded by the adjacent electron-withdrawing group.

-

δ 30.2 and 25.9: These two peaks in the aliphatic region are assigned to the remaining four methylene carbons of the cyclopentane ring. Due to the molecule's symmetry, there are two sets of chemically equivalent carbons, resulting in two distinct signals.

-

δ 14.3: This upfield signal is characteristic of the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

For a pure liquid sample like this compound, the "neat" sampling technique is straightforward and common.

Caption: Workflow for acquiring an FTIR spectrum of a neat liquid.

Rationale for Experimental Choices:

-

Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands, providing a clear spectrum of the analyte itself.[10] This can be done using a liquid cell or, more commonly, with an Attenuated Total Reflectance (ATR) accessory.[11]

-

Background Scan: A background spectrum is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder (ATR crystal or salt plates), ensuring that the final spectrum only shows the absorbance of the sample.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960, 2872 | Strong | C-H (sp³) stretching |

| 1732 | Very Strong | C=O (Ester carbonyl) stretching |

| 1177 | Strong | C-O stretching |

| 1032 | Medium | C-O stretching |

| (Data sourced from Spectral Database for Organic Compounds, SDBS) |

In-depth Interpretation:

-

2960, 2872 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl and ethyl groups.

-

1732 cm⁻¹: This very strong and sharp peak is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the saturated ester functional group. The typical range for such a group is 1750-1735 cm⁻¹.[10]

-

1177 and 1032 cm⁻¹: Esters typically show two characteristic C-O stretching bands.[4] The band at 1177 cm⁻¹ corresponds to the stretching of the C-C-O linkage, while the band at 1032 cm⁻¹ is from the O-C-C linkage of the ethyl group. These strong absorptions are a key part of the "fingerprint" region for an ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile small molecules like this compound.

Caption: General workflow for GC-MS analysis.

Rationale for Experimental Choices:

-

Gas Chromatography (GC): GC is used to introduce a pure, vaporized sample into the mass spectrometer, ensuring that the resulting spectrum is of a single compound.

-

Electron Ionization (EI) at 70 eV: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation.[12][13] The resulting fragmentation pattern acts as a molecular fingerprint, which is highly useful for structural elucidation and library matching.

MS Spectral Data & Interpretation

The mass spectrum reveals the molecular weight and common fragmentation pathways of the molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 15 | [M]⁺ (Molecular Ion) |

| 113 | 10 | [M - C₂H₅]⁺ |

| 101 | 100 | [M - OCH₂CH₃]⁺ or [C₅H₉CO]⁺ |

| 97 | 20 | [M - C₂H₅O]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| (Data sourced from Spectral Database for Organic Compounds, SDBS) |

In-depth Interpretation & Fragmentation Pathway:

The fragmentation of this compound is driven by the stability of the resulting carbocations and neutral losses.

-

Molecular Ion (m/z 142): The presence of a peak at m/z 142 corresponds to the molecular weight of the compound (C₈H₁₄O₂), confirming its identity.

-

Base Peak (m/z 101): The most abundant ion (base peak) is at m/z 101. This fragment is formed by the α-cleavage and loss of the ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion, [C₅H₉CO]⁺.

-

Loss of Ethyl Group (m/z 113): Cleavage of the ethyl group from the ether oxygen results in the ion at m/z 113.

-

Formation of Cyclopentyl Cation (m/z 69): A major fragmentation pathway for cycloalkane derivatives is the loss of the substituent.[14] In this case, cleavage of the bond between the cyclopentyl ring and the carbonyl group leads to the formation of the cyclopentyl cation [C₅H₉]⁺ at m/z 69.

-

Other Fragments (m/z 97, 41): The peak at m/z 97 corresponds to the loss of the ethoxy group (C₂H₅O•). The fragment at m/z 41 ([C₃H₅]⁺) is a common fragment resulting from the further breakdown of the cyclopentyl ring.

Sources

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. This compound [webbook.nist.gov]

- 3. jascoinc.com [jascoinc.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. depts.washington.edu [depts.washington.edu]

- 7. ou.edu [ou.edu]

- 8. Ethyl cyclobutanecarboxylate [webbook.nist.gov]

- 9. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. What are the common ionization methods for GC/MS [scioninstruments.com]

- 14. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Interpreting the Mass Spectrum of Ethyl Cyclopentanecarboxylate

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For researchers, scientists, and professionals in drug development, mastering the interpretation of mass spectra is crucial for identifying unknown compounds, verifying reaction products, and elucidating complex molecular structures. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M+•), a radical cation that is often unstable and prone to fragmentation. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.

This guide provides a detailed examination of the mass spectrum of ethyl cyclopentanecarboxylate, a common organic ester. We will explore the fundamental principles of its fragmentation, propose the most probable fragmentation pathways, and illustrate how to deduce its structure from the spectral data.

Molecular Ion and Key Characteristics of this compound

This compound (C₈H₁₄O₂) has a molecular weight of 142.20 g/mol .[1] In an electron ionization mass spectrum, the molecular ion peak (M+•) would be observed at m/z 142. Due to the presence of a cyclic structure, the molecular ion is expected to be reasonably stable and thus observable.[2]

Analysis of the Mass Spectrum: Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the functional groups present: the ester and the cyclopentane ring. The most likely fragmentation pathways include alpha-cleavages, rearrangements, and ring-opening reactions.

The Base Peak: Formation of the m/z 101 Ion

In the mass spectrum of this compound, the most abundant fragment ion, known as the base peak, is observed at m/z 101 .[1] This peak arises from a classic alpha-cleavage at the ester functional group, specifically the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃).

The reaction is as follows:

[C₅H₉COOCH₂CH₃]⁺• (m/z 142) → [C₅H₉CO]⁺ (m/z 101) + •OCH₂CH₃

The resulting acylium ion is resonance-stabilized, which accounts for its high abundance in the spectrum.

Fragmentation of the Cyclopentyl Ring

The cyclopentane ring can also undergo fragmentation, typically after the initial ionization. Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the entire cyclopentyl group or fragments thereof.

A significant fragmentation pathway involves the cleavage of the bond between the cyclopentyl ring and the carbonyl group. This results in the formation of a cyclopentyl cation and a neutral radical.

[C₅H₉COOCH₂CH₃]⁺• (m/z 142) → [C₅H₉]⁺ (m/z 69) + •COOCH₂CH₃

The peak at m/z 69 is a common indicator of a cyclopentyl fragment.